Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

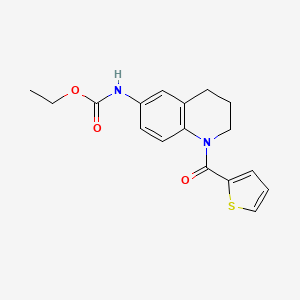

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a tetrahydroquinoline derivative featuring a thiophene-2-carbonyl moiety at the 1-position and an ethyl carbamate group at the 6-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

ethyl N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-13-7-8-14-12(11-13)5-3-9-19(14)16(20)15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWCCKUANZNTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, a key component of this compound, have been studied extensively and are known to interact with a variety of biological targets. They have shown potential as biologically active compounds with diverse effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target. For example, some thiophene derivatives act as inhibitors for certain enzymes, while others may interact with cell receptors or DNA.

Biological Activity

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of tetrahydroquinoline derivatives. Its structure can be represented as follows:

Synthesis Methods:

The synthesis typically involves multi-step organic reactions:

- Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine.

- Introduction of the Thiophene-2-Carboxylic Acid: This step may involve the use of thiophene derivatives and coupling agents.

- Carbamate Formation: The final step involves the reaction with ethyl chloroformate or similar reagents to form the carbamate group.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including E. coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 125 to 250 μg/mL .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 ± 2 | 125 |

| Compound B | P. aeruginosa | 13 ± 2 | 250 |

These findings suggest that this compound may possess similar or enhanced antibacterial properties.

Anticancer Activity

In vitro studies have shown that tetrahydroquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from tetrahydroquinoline structures were evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values in the micromolar range.

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial efficacy of synthesized tetrahydroquinoline derivatives against multi-drug resistant strains. The compound exhibited a high zone of inhibition against ESBL-producing E. coli, validating its potential as a lead compound for further development .

Case Study 2: Cytotoxicity Evaluation

Another study focused on the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines. The results demonstrated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural features are compared below with similar derivatives (Table 1):

Key Observations:

- Functional Group Diversity: The target compound’s ethyl carbamate distinguishes it from analogs with carboximidamide (e.g., compound 26) or amine groups (e.g., compound 32 in ).

- Thiophene vs. Heterocyclic Replacements: The thiophene-2-carbonyl group in the target compound may confer stronger π-π stacking interactions compared to alkyl or aminoethyl substituents (e.g., dimethylaminoethyl in compound 26) .

- Oxo Group Impact: Analogs with a 2-oxo group (e.g., compound 26) show reduced conformational flexibility, which might alter binding affinity compared to non-oxo derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.